molecular formula C14H10Cl2O2 B6403516 2-Chloro-5-(3-chloro-5-methylphenyl)benzoic acid, 95% CAS No. 1261936-27-9

2-Chloro-5-(3-chloro-5-methylphenyl)benzoic acid, 95%

Cat. No. B6403516
CAS RN: 1261936-27-9
M. Wt: 281.1 g/mol
InChI Key: YIFIQTOTRPHJTM-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-chloro-5-methylphenyl)benzoic acid (also known as MCPA or 2,4-Dichlorophenoxyacetic acid) is a synthetic organic compound commonly used in scientific research. It is a chlorinated aromatic acid that is used in various experiments and applications, such as herbicide formulations, plant growth regulator studies, and other biochemical and physiological research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Chloro-5-(3-chloro-5-methylphenyl)benzoic acid.

Scientific Research Applications

MCPA is used in a variety of scientific research applications. It is a popular herbicide and plant growth regulator, and is often used in experiments to study the effects of herbicides on plant growth and development. MCPA is also used in biochemical and physiological research, as it has been found to possess antifungal and antimicrobial properties. In addition, it is used in studies of the effects of environmental pollutants on various organisms.

Mechanism of Action

The mechanism of action of MCPA is not fully understood, but it is believed to act as an inhibitor of enzymes involved in the synthesis of certain amino acids. It is thought to interfere with the activity of the enzyme chorismate mutase, which is involved in the synthesis of aromatic amino acids. This interference leads to the disruption of the biosynthesis of these amino acids, which can lead to the inhibition of plant growth.
Biochemical and Physiological Effects
MCPA has been found to have a variety of biochemical and physiological effects on plants and other organisms. It has been found to inhibit the growth of certain fungi, bacteria, and viruses, and to reduce the growth of weeds. In addition, it has been found to have a toxic effect on certain aquatic organisms, such as fish and amphibians. Finally, it has been found to cause a variety of changes in the biochemical and physiological processes in plants, such as changes in the levels of certain hormones and enzymes.

Advantages and Limitations for Lab Experiments

MCPA has several advantages and limitations when used in lab experiments. One of the major advantages is its low cost and availability. It is also relatively easy to synthesize and is relatively stable in solution. On the other hand, its use is limited by its toxicity to certain organisms, and it can be difficult to measure accurately in certain experiments.

Future Directions

The future of MCPA is wide open. It has potential applications in the fields of herbicide research, plant growth regulator studies, and environmental pollution studies. In addition, it could be used to study the effects of environmental pollutants on organisms, as well as the effects of herbicides on plant growth and development. Finally, it could be used to study the biochemical and physiological effects of certain chemicals on organisms.

Synthesis Methods

MCPA is synthesized through a process known as Friedel-Crafts alkylation. This involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. In the case of MCPA, the aromatic compound is benzene, the alkyl halide is 2-chloro-4-methylphenyl chloride, and the Lewis acid catalyst is aluminum chloride. The reaction is performed in an inert solvent, such as dichloromethane, and yields a 95% pure product.

properties

IUPAC Name

2-chloro-5-(3-chloro-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-4-10(6-11(15)5-8)9-2-3-13(16)12(7-9)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFIQTOTRPHJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690340
Record name 3',4-Dichloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261936-27-9
Record name 3',4-Dichloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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